![molecular formula C18H16Cl3N3O4 B5155909 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone CAS No. 6189-59-9](/img/structure/B5155909.png)
1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a nitrophenyl group and an ethanone moiety linked to a trichlorophenoxy group. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Nitration: The piperazine ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Coupling with Trichlorophenoxyethanone: The nitrated piperazine is coupled with 2,4,5-trichlorophenoxyethanone using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of piperazine derivatives.
Efficient Coupling: Use of automated reactors for the coupling reaction to ensure high yield and purity.
Purification: Advanced purification techniques like recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Hydrolysis: The ethanone moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines, thiols, and bases like sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 1-[4-(4-Aminophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acids and alcohols.
Scientific Research Applications
1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound can inhibit or activate specific enzymes, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone: Shares a similar piperazine and nitrophenyl structure but differs in the ethanone moiety.
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Contains a similar piperazine and nitrophenyl structure but has a phenol group instead of the trichlorophenoxy group.
Uniqueness
1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone is unique due to its combination of a nitrophenyl-piperazine moiety with a trichlorophenoxyethanone group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3O4/c19-14-9-16(21)17(10-15(14)20)28-11-18(25)23-7-5-22(6-8-23)12-1-3-13(4-2-12)24(26)27/h1-4,9-10H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJGPGOYSSDELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387440 |
Source


|
| Record name | 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6189-59-9 |
Source


|
| Record name | 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![12-(4-Tert-butylphenoxy)-10-(2,4,6-trimethylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one](/img/structure/B5155835.png)
![5-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155843.png)
![5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYL-3-PROPYLOXOLAN-2-ONE](/img/structure/B5155846.png)
![2-chloro-N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5155864.png)
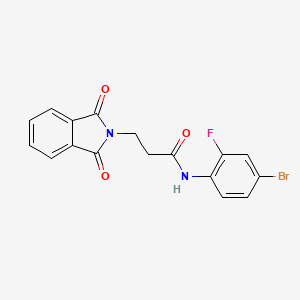
![2-[(5-Methylthiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B5155879.png)
![2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-BROMOBENZOATE](/img/structure/B5155885.png)
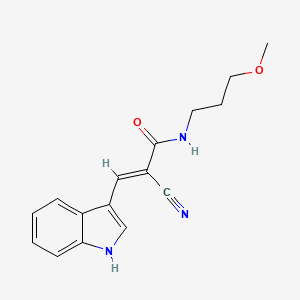
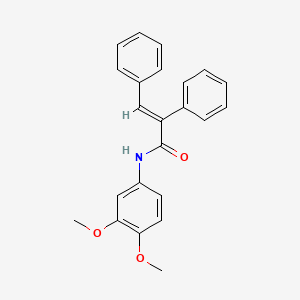
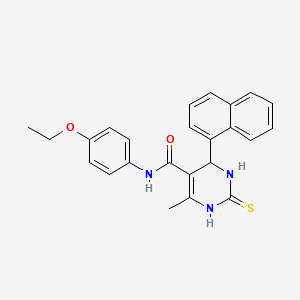
![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5155920.png)
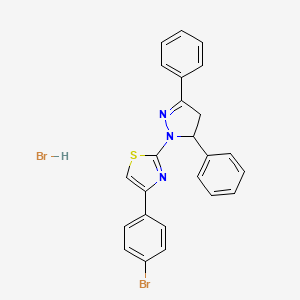

![Propan-2-yl 2-chloro-5-({[(3-chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B5155939.png)
